![molecular formula C24H32O2Si2 B12290192 2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B12290192.png)
2-[Tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)- 2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentynal: is a complex organic compound that features both silyl and alkyne functional groups. This compound is of interest in organic synthesis due to its unique structural properties, which allow it to participate in a variety of chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)- 2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentynal typically involves multiple steps. One common approach is to start with a suitable alkyne precursor, which undergoes silylation to introduce the trimethylsilyl group. This is followed by the introduction of the diphenylsilyl group through a silyl ether formation reaction. The final step involves the oxidation of the terminal alkyne to form the aldehyde group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The aldehyde group in (2R)- 2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentynal can undergo oxidation to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.
Substitution: The silyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted silyl ethers.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the development of new synthetic methodologies.
Biology and Medicine:
Industry: In industrial settings, this compound could be used in the production of advanced materials, including polymers and coatings, due to its reactive silyl groups.
Mécanisme D'action
The mechanism by which (2R)- 2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentynal exerts its effects largely depends on the specific reactions it undergoes. The silyl groups can stabilize transition states, facilitating various chemical transformations. The alkyne and aldehyde groups provide reactive sites for further functionalization.
Comparaison Avec Des Composés Similaires
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-4-pentynal: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-pentyn-1-ol: Contains an alcohol group instead of an aldehyde, altering its reactivity in oxidation and reduction reactions.
Uniqueness: The presence of both silyl and alkyne groups in (2R)- 2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentynal makes it uniquely versatile in organic synthesis. This dual functionality allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C24H32O2Si2 |
|---|---|
Poids moléculaire |
408.7 g/mol |
Nom IUPAC |
2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal |
InChI |
InChI=1S/C24H32O2Si2/c1-24(2,3)28(22-15-9-7-10-16-22,23-17-11-8-12-18-23)26-21(20-25)14-13-19-27(4,5)6/h7-12,15-18,20-21H,14H2,1-6H3 |
Clé InChI |
UXBJBFKQLFRHPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CC#C[Si](C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


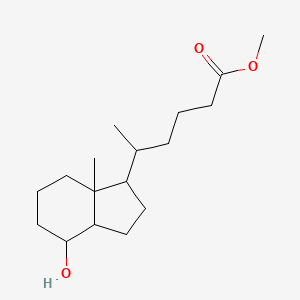
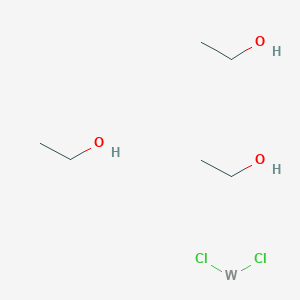

![5,9,10-Trihydroxy-2-(2-hydroxypropan-2-yl)-1-[4,6,8-trihydroxy-5-(3-methylbut-2-enyl)-9-oxoxanthen-3-yl]oxy-1,2-dihydrofuro[2,3-c]xanthen-6-one](/img/structure/B12290122.png)
![Ethyl 2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]cyclohexylidene]acetate](/img/structure/B12290124.png)
![2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride](/img/structure/B12290143.png)
![[4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12290147.png)
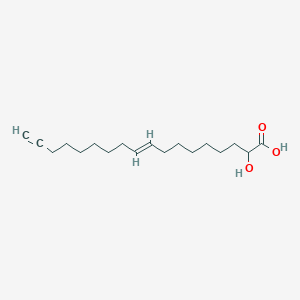
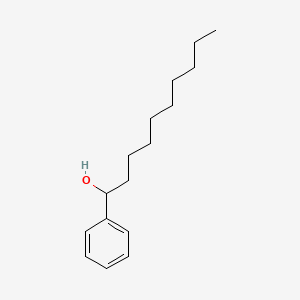
![2-[4-[2,4-Bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid](/img/structure/B12290156.png)


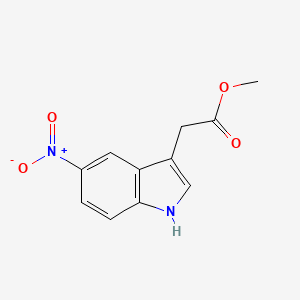
![2-[3-Phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B12290213.png)
